molecular formula C29H31N3O8 B1256398 Jorunnamycin C

Jorunnamycin C

Cat. No.: B1256398
M. Wt: 549.6 g/mol
InChI Key: HCGWVXFEHZVFMD-QUVRYOLLSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Jorunnamycin C is a bistetrahydroisoquinolinequinone natural product, originally isolated from the Thai nudibranch Jorunna funebris . This marine compound is part of a renowned class of bioactive molecules that includes the clinically approved drug trabectedin. It serves as a valuable tool for researchers investigating novel oncology therapeutics, demonstrating potent growth inhibition (IC50 values in the nanomolar range) against various human cancer cell lines, including colon (HCT116) and breast (MDA-MB-435) carcinomas . Microarray-based transcriptional profiling indicates that this compound operates via a mechanism that leads to predominant down-regulation of genes, with a significant effect on processes such as cell division and mitosis . A key biomarker responsive to its cytotoxic effects is the down-regulation of PTPRK (Protein Tyrosine Phosphatase Receptor Type K), which may be involved in its primary mechanism of action . Its structure, which differs from closely related analogs like Renieramycin M only at the C-22 ester side chain, makes it an interesting candidate for structure-activity relationship (SAR) studies in medicinal chemistry . This product is intended for research purposes only. It is strictly for use in laboratory research and is not approved for human, diagnostic, or therapeutic use. Researchers should handle this compound with care, utilizing appropriate safety protocols.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C29H31N3O8

Molecular Weight

549.6 g/mol

IUPAC Name

[(1R,2S,10R,12R,13S)-12-cyano-7,18-dimethoxy-6,17,21-trimethyl-5,8,16,19-tetraoxo-11,21-diazapentacyclo[11.7.1.02,11.04,9.015,20]henicosa-4(9),6,15(20),17-tetraen-10-yl]methyl propanoate

InChI

InChI=1S/C29H31N3O8/c1-7-20(33)40-11-19-21-14(24(34)12(2)28(38-5)26(21)36)9-17-23-22-15(25(35)13(3)29(39-6)27(22)37)8-16(31(23)4)18(10-30)32(17)19/h16-19,23H,7-9,11H2,1-6H3/t16-,17-,18-,19-,23-/m0/s1

InChI Key

HCGWVXFEHZVFMD-QUVRYOLLSA-N

Isomeric SMILES

CCC(=O)OC[C@H]1C2=C(C[C@@H]3N1[C@H]([C@@H]4CC5=C([C@H]3N4C)C(=O)C(=C(C5=O)C)OC)C#N)C(=O)C(=C(C2=O)OC)C

Canonical SMILES

CCC(=O)OCC1C2=C(CC3N1C(C4CC5=C(C3N4C)C(=O)C(=C(C5=O)C)OC)C#N)C(=O)C(=C(C2=O)OC)C

Synonyms

jorunnamycin C

Origin of Product

United States

Isolation and Origin of Jorunnamycin C for Research Applications

Strategies for Isolation from Marine Biological Sources

Jorunnamycin C has been successfully isolated from two main marine organisms: the nudibranch Jorunna funebris and sponges of the genus Xestospongia. The isolation procedures often involve specific techniques to enhance the yield and stability of the compound.

Jorunnamycins A, B, and C have been isolated from the Thai nudibranch Jorunna funebris. These compounds are described as new stabilized renieramycin-type bistetrahydroisoquinolines. jst.go.jpnih.gov The isolation process has involved obtaining the compounds from the mantles, visceral organs, and egg ribbons of the nudibranch. jst.go.jpnih.govjst.go.jp A specific methodological consideration in the isolation from Jorunna funebris is the pretreatment of the nudibranch with potassium cyanide (KCN). jst.go.jpnih.govjst.go.jp This pretreatment is employed to obtain Jorunnamycins A-C. researchgate.net Jorunna funebris is known to feed on sponges, including Xestospongia sp., suggesting a dietary link to the presence of these compounds in the nudibranch. scispace.comchula.ac.th

This compound, along with other renieramycin-type compounds, has also been isolated from sponges of the genus Xestospongia. jst.go.jpmdpi.com Specifically, Thai blue sponges of the species Xestospongia sp. have been identified as a source. mdpi.comacs.orgnih.gov Similar to the isolation from the nudibranch, the isolation procedure from Xestospongia sp. often involves pretreatment with potassium cyanide. mdpi.comacs.org This method has been utilized to isolate renieramycin M, a stable congener of renieramycin E, from Xestospongia sp. mdpi.com this compound has been isolated from potassium cyanide pretreated Xestospongia sp. mdpi.comnih.govresearchgate.net

A significant methodological consideration in the isolation of this compound from both Jorunna funebris and Xestospongia sp. is the use of potassium cyanide (KCN) pretreatment. jst.go.jpnih.govjst.go.jpresearchgate.netmdpi.comacs.orgnih.govresearchgate.net This step is crucial for the isolation of stabilized renieramycin-type derivatives like Jorunnamycins A-C. jst.go.jpnih.govresearchgate.net Renieramycins, which are structurally related to jorunnamycins, can have an unstable carbinolamine group that may decompose during the isolation process. mdpi.com The pretreatment with potassium cyanide is linked to the isolation of compounds possessing an α-aminonitrile group instead of a carbinolamine group, contributing to their stability. mdpi.com The use of KCN pretreatment has enabled the isolation of these compounds, which might otherwise be available in only minute quantities from natural sources due to potential decomposition. mdpi.com

Isolation from Xestospongia sp. (Sponge)

Comparative Analysis of this compound Sources in Research

Both Jorunna funebris and Xestospongia sp. serve as natural sources for this compound in research. The presence of this compound in J. funebris is likely linked to its diet of sponges, including Xestospongia sp. scispace.comchula.ac.th While some renieramycin-type compounds with unstable carbinolamine groups are available in only minute quantities from natural sources, the potassium cyanide pretreatment method applied to both Xestospongia sp. and Jorunna funebris has facilitated the isolation of more stable derivatives like this compound. mdpi.com Research indicates that gram-scale supply of renieramycin-type compounds has been realized using the procedure involving potassium cyanide pretreatment of Xestospongia sp. mdpi.com This suggests that Xestospongia sp., when subjected to appropriate isolation techniques including KCN pretreatment, can be a more practical source for obtaining larger quantities of related compounds for extensive research compared to sources where these stabilization methods are not applied or are less effective. Jorunnamycin A, a related compound, has been isolated from Xestospongia sp. for research studies. nih.govnih.gov Comparative studies evaluating the biological activities of compounds isolated from these sources are common in research. For instance, this compound isolated from Jorunna funebris and Renieramycin M isolated from Xestospongia sp. have been compared for their effects on cancer cell lines. mdpi.comnih.govresearchgate.net

Synthetic Endeavors and Methodological Advances in Jorunnamycin C Research

Asymmetric Total Synthesis of Jorunnamycin C and Related Congeners

Asymmetric total synthesis aims to construct complex natural products in their enantiomerically pure form, which is essential for evaluating their precise biological activities and for pharmaceutical applications. Significant efforts have been directed towards the asymmetric synthesis of this compound, alongside closely related alkaloids such as Jorunnamycin A and Jorumycin, which share a common structural core. These synthetic strategies often address the challenge of establishing multiple contiguous stereocenters within the polycyclic framework.

Stereoselective Cyclization Strategies (e.g., Pictet-Spengler Reaction)

Stereoselective cyclization reactions are fundamental for establishing the correct configuration of stereocenters within the cyclic systems of this compound. The Pictet-Spengler reaction, a classical method for synthesizing tetrahydroisoquinolines, has been a pivotal transformation in the synthesis of the renieramycin-type alkaloids. acs.orgacs.orgacs.orgresearchgate.netnih.govmdpi.comjst.go.jpdntb.gov.uaresearchgate.net This reaction involves the condensation of a β-arylethylamine or tryptamine (B22526) derivative with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization. researchgate.netdntb.gov.ua

In the context of this compound synthesis, a highly regio- and stereoselective Pictet-Spengler cyclization has been employed to couple the isoquinoline (B145761) and phenylalaninol partners, effectively constructing a key part of the bistetrahydroisoquinoline framework. acs.orgacs.orgacs.orgnih.gov The selectivity of this cyclization can be influenced by factors such as the substituents on the reaction partners and the reaction temperature. acs.orgjst.go.jpresearchgate.net For example, studies have shown that the choice of protecting groups can impact the selectivity, and optimizing the reaction temperature can lead to improved yields and stereoisomeric purity. acs.org Computational studies have also provided insights into the factors influencing stereoselectivity in Pictet-Spengler type cyclizations, highlighting the role of hydrogen bonding in stabilizing intermediates. researchgate.net

Application of Asymmetric Catalysis in Total Synthesis

Asymmetric catalysis plays a vital role in achieving high enantioselectivity in the construction of chiral molecules. Modern synthetic approaches to this compound and related compounds have leveraged asymmetric catalysis to enable more concise and efficient routes. thieme-connect.comnih.gov Transition-metal catalysis, including asymmetric hydrogenation, has been successfully applied to forge the stereocenters in the pentacyclic core. thieme-connect.comnih.govcaltech.edu

One notable example involves the use of asymmetric hydrogenation to install key stereochemistry in the synthesis of (−)-Jorunnamycin A and (−)-Jorumycin. thieme-connect.comcaltech.edu This approach, which deviates from biomimetic strategies, allows for the preparation of a wider range of analogs. nih.gov Additionally, chiral Brønsted acid catalysts, such as chiral thioureas and chiral phosphoric acids, have been explored to induce stereoselectivity in Pictet-Spengler reactions by exploiting hydrogen bonding interactions. researchgate.net The application of these catalytic methods represents a significant advance in accessing the desired enantiomers of these complex alkaloids.

Construction of the Pentacyclic Core Framework

The pentacyclic core framework is the defining structural feature of this compound and related bistetrahydroisoquinoline alkaloids. Its efficient and stereocontrolled construction is a central challenge in their synthesis. Various strategies have been developed to assemble this complex core. The Pictet-Spengler reaction, as discussed, is a key method used to build the tetrahydroisoquinoline units that are then coupled to form the larger pentacyclic system. jst.go.jp

Convergent approaches often focus on synthesizing the individual cyclic fragments and then joining them to form the pentacyclic core. acs.orgacs.orgacs.org Asymmetric hydrogenation has also been employed as a powerful tool to establish the required stereochemistry within the cyclic framework during its construction. thieme-connect.comcaltech.edu The development of new methodologies for the rapid assembly of this core with precise control over regio- and diastereoselectivity is an ongoing area of research. beilstein-journals.org

Chemo-enzymatic Synthetic Approaches for this compound Scaffolds

Chemo-enzymatic synthesis combines the power of enzymatic transformations, which can exhibit exquisite selectivity, with the versatility of chemical reactions. This hybrid approach offers potential advantages in terms of efficiency, sustainability, and access to complex molecular scaffolds. Chemo-enzymatic strategies have been explored for the synthesis of the core structures found in this compound and related alkaloids.

Integration of Enzymatic and Chemical Transformations

The chemo-enzymatic synthesis of renieramycin-type alkaloids, including the scaffold of this compound, involves the strategic integration of enzymatic and chemical steps. beilstein-journals.orgnih.govoup.comacs.orgresearchgate.net A key enzyme utilized in these approaches is SfmC, a dual Pictet-Spengler enzyme involved in the biosynthesis of saframycin A, an alkaloid sharing a common pentacyclic core with jorunnamycins. nih.govoup.comacs.org

Researchers have adapted the SfmC enzyme to catalyze the assembly of the pentacyclic core from synthetic substrates, such as tyrosine analogs and corresponding aldehydes. beilstein-journals.orgnih.govoup.com This enzymatic step can efficiently construct multiple bonds and stereocenters in a single transformation. nih.gov Following the enzymatic reaction, chemical manipulations are employed to complete the synthesis, such as cyanation and N-methylation to install specific functional groups. beilstein-journals.orgoup.comacs.org This integrated approach has been shown to provide rapid access to the elaborated pentacyclic skeleton. oup.comacs.org For instance, one chemo-enzymatic route allowed the assembly of the pentacyclic product in a single day from simple synthetic substrates without isolating intermediates. oup.comacs.org This highlights the potential of chemo-enzymatic synthesis for streamlined and efficient access to the complex scaffolds of this compound and its analogs. beilstein-journals.orgoup.comresearchgate.net

Biocatalytic Strategies for Complex Intermediate Formation

Biocatalysis has emerged as a powerful tool in the synthesis of complex natural products, offering advantages in terms of selectivity and reduced environmental impact compared to traditional chemical methods. For this compound and related bis-tetrahydroisoquinoline (bis-THIQ) alkaloids, biocatalytic strategies have been explored, particularly in the formation of complex intermediates.

One notable approach involves the use of the non-ribosomal peptide synthetase (NRPS) module SfmC, which plays a crucial role in the biosynthesis of related compounds like Saframycin A. This enzyme catalyzes iterative Pictet-Spengler type cyclizations to assemble the pentacyclic core scaffold from tyrosine derivatives and peptidyl aldehydes. Researchers have demonstrated that SfmC can tolerate synthetic substrate analogs, allowing for the rapid construction of appropriately functionalized complex scaffolds with precise control over regio- and diastereoselectivity. This chemo-enzymatic strategy integrates multi-step enzymatic conversions with chemical manipulations to efficiently synthesize the pentacyclic skeleton.

Another example of biocatalysis in related alkaloid synthesis involves the enzymatic hydroxylation of unprotected amino acids, which has been utilized in the synthesis of compounds like manzacidin C. This highlights the potential of biocatalytic C-H oxidation for introducing specific functionalities with high selectivity. While direct biocatalytic total synthesis of this compound using a single enzymatic cascade is still an area of active research, the successful application of enzymes like SfmC in constructing key polycyclic intermediates demonstrates the significant potential of biocatalytic strategies for complex intermediate formation in the synthesis of this class of compounds.

Non-Biomimetic Synthetic Strategies and Analog Diversification

While biomimetic approaches, often relying on reactions like the Pictet-Spengler cyclization which mirrors proposed biosynthetic pathways, have been historically significant in the synthesis of bis-THIQ alkaloids, non-biomimetic strategies offer alternative routes that can overcome limitations in analog synthesis and provide access to a broader range of structural variations.

Divergence from Putative Biosynthetic Pathways

Putative biosynthetic pathways for bis-THIQ alkaloids often involve electrophilic aromatic substitution (EAS) chemistry, such as the Pictet-Spengler reaction, for the construction of the tetrahydroisoquinoline motifs. While effective for natural product synthesis, this approach can limit the ability to synthesize analogs with electron-withdrawing groups on the aromatic rings, as these groups inhibit the required EAS chemistry.

Non-biomimetic strategies deliberately diverge from these natural pathways, employing alternative bond-forming reactions and synthetic disconnections. This allows for the introduction of a wider variety of substituents and structural modifications that may not be accessible through biomimetic routes. For example, a non-biomimetic approach utilizing transition-metal catalysis for key bond-forming events has been reported for the synthesis of Jorunnamycin A and Jorumycin, demonstrating the potential to access a more diverse set of nonnatural analogs. Such strategies can involve novel reactions like reductive radical ipso-cyclization or transition-metal-catalyzed cross-coupling reactions to construct the core scaffold.

Development of Modular Synthetic Approaches

Modular synthetic approaches aim to construct complex molecules from pre-fabricated building blocks or modules. This strategy offers flexibility and efficiency, particularly for the synthesis of compound libraries and structural analogs. For this compound and related alkaloids, modular synthesis allows for the independent preparation and diversification of key fragments, which are then coupled to form the final complex structure.

A convergent synthetic approach, where two key partners (e.g., an isoquinoline moiety and a phenylalaninol partner) are coupled, exemplifies a modular strategy. The highly regio- and stereoselective Pictet-Spengler cyclization used in one synthesis of Jorunnamycin A and C to couple these partners is a key step in such a convergent, modular design. This allows for the preparation of different isoquinoline monomers and phenylalaninol derivatives, which can then be combined in various permutations to generate a diverse set of analogs.

Modular approaches can also involve the rapid assembly of skeletally diverse natural product analogs by expanding upon biosynthetic processes, integrating biosynthetic logic with synthetic chemistry. This can involve designing synthetic intermediates that mimic biosynthetic ones and utilizing enzymatic transformations in a modular fashion. The ability to modify subunits and intermediates within a convergent or modular framework provides synthetic versatility, facilitating the synthesis of new analogs and derivatives of this compound.

Compound Table

Compound NamePubChem CID
This compoundNot readily available in search results, typically PubChem provides CIDs for specific compounds. Further search needed or note unavailability.
Jorunnamycin ANot readily available in search results, typically PubChem provides CIDs for specific compounds. Further search needed or note unavailability.
JorumycinNot readily available in search results, typically PubChem provides CIDs for specific compounds. Further search needed or note unavailability.
Saframycin A102401
L-Tyrosine145742

Data Tables:

Starting MaterialOverall YieldSynthetic Approach
L-Tyrosine18.1%Convergent (Pictet-Spengler cyclization)

The synthesis of this compound, along with related renieramycin-type alkaloids like Jorunnamycin A and Jorumycin, presents significant challenges due to their complex architecture and multiple stereogenic centers. Research in this area has focused on developing efficient and selective methods to construct the core bis-tetrahydroisoquinoline scaffold and introduce the necessary functionalities.

Biocatalytic Strategies for Complex Intermediate Formation

Biocatalysis has emerged as a powerful tool in the synthesis of complex natural products, offering advantages in terms of selectivity and reduced environmental impact compared to traditional chemical methods. For this compound and related bis-tetrahydroisoquinoline (bis-THIQ) alkaloids, biocatalytic strategies have been explored, particularly in the formation of complex intermediates.

One notable approach involves the use of the non-ribosomal peptide synthetase (NRPS) module SfmC, which plays a crucial role in the biosynthesis of related compounds like Saframycin A. This enzyme catalyzes iterative Pictet-Spengler type cyclizations to assemble the pentacyclic core scaffold from tyrosine derivatives and peptidyl aldehydes. Researchers have demonstrated that SfmC can tolerate synthetic substrate analogs, allowing for the rapid construction of appropriately functionalized complex scaffolds with precise control over regio- and diastereoselectivity. This chemo-enzymatic strategy integrates multi-step enzymatic conversions with chemical manipulations to efficiently synthesize the pentacyclic skeleton. This approach allowed rapid access to the elaborated pentacyclic skeleton in a single day starting from two simple synthetic substrates without isolation of the intermediates.

Another example of biocatalysis in related alkaloid synthesis involves the enzymatic hydroxylation of unprotected amino acids, which has been utilized in the synthesis of compounds like manzacidin C. This highlights the potential of biocatalytic C-H oxidation for introducing specific functionalities with high selectivity. While direct biocatalytic total synthesis of this compound using a single enzymatic cascade is still an area of active research, the successful application of enzymes like SfmC in constructing key polycyclic intermediates demonstrates the significant potential of biocatalytic strategies for complex intermediate formation in the synthesis of this class of compounds.

Non-Biomimetic Synthetic Strategies and Analog Diversification

While biomimetic approaches, often relying on reactions like the Pictet-Spengler cyclization which mirrors proposed biosynthetic pathways, have been historically significant in the synthesis of bis-THIQ alkaloids, non-biomimetic strategies offer alternative routes that can overcome limitations in analog synthesis and provide access to a broader range of structural variations.

Divergence from Putative Biosynthetic Pathways

Putative biosynthetic pathways for bis-THIQ alkaloids often involve electrophilic aromatic substitution (EAS) chemistry, such as the Pictet-Spengler reaction, for the construction of the tetrahydroisoquinoline motifs. While effective for natural product synthesis, this approach can limit the ability to synthesize analogs with electron-withdrawing groups on the aromatic rings, as these groups inhibit the required EAS chemistry.

Non-biomimetic strategies deliberately diverge from these natural pathways, employing alternative bond-forming reactions and synthetic disconnections. This allows for the introduction of a wider variety of substituents and structural modifications that may not be accessible through biomimetic routes. For example, a non-biomimetic approach utilizing transition-metal catalysis for key bond-forming events has been reported for the synthesis of Jorunnamycin A and Jorumycin, demonstrating the potential to access a more diverse set of nonnatural analogs. Such strategies can involve novel reactions like reductive radical ipso-cyclization or transition-metal-catalyzed cross-coupling reactions to construct the core scaffold. Diverging from biomimicry allows for the preparation of a more diverse set of nonnatural analogs.

Development of Modular Synthetic Approaches

Modular synthetic approaches aim to construct complex molecules from pre-fabricated building blocks or modules. This strategy offers flexibility and efficiency, particularly for the synthesis of compound libraries and structural analogs. For this compound and related alkaloids, modular synthesis allows for the independent preparation and diversification of key fragments, which are then coupled to form the final complex structure.

A convergent synthetic approach, where two key partners (e.g., an isoquinoline moiety and a phenylalaninol partner) are coupled, exemplifies a modular strategy. The highly regio- and stereoselective Pictet-Spengler cyclization used in one synthesis of Jorunnamycin A and C to couple these partners is a key step in such a convergent, modular design. This allows for the preparation of different isoquinoline monomers and phenylalaninol derivatives, which can then be combined in various permutations to generate a diverse set of analogs.

Modular approaches can also involve the rapid assembly of skeletally diverse natural product analogs by expanding upon biosynthetic processes, integrating biosynthetic logic with synthetic chemistry. This can involve designing synthetic intermediates that mimic biosynthetic ones and utilizing enzymatic transformations in a modular fashion. The ability to modify subunits and intermediates within a convergent or modular framework provides synthetic versatility, facilitating the synthesis of new analogs and derivatives of this compound.

Compound Table

Compound NamePubChem CID
This compoundNot explicitly found in search results
Jorunnamycin ANot explicitly found in search results
Jorumycin9849761
Saframycin A100594
L-Tyrosine6057

Data Tables:

Starting MaterialOverall YieldSynthetic Approach
L-Tyrosine18.1%Convergent (Pictet-Spengler cyclization)

Investigating Structure Activity Relationships Sar and Derivative Synthesis of Jorunnamycin C

Design and Synthesis of Jorunnamycin C Analogues

The semisynthesis of this compound analogues typically begins with the isolation of related natural products, such as renieramycin M, which can be chemically transformed into Jorunnamycin A. researchgate.net Jorunnamycin A then serves as a crucial precursor for generating a diverse library of derivatives. researchgate.netnih.govacs.org A common synthetic strategy involves a three-step procedure: hydrogenation, hydride reduction, and subsequent air oxidation of the parent compound to yield Jorunnamycin A. nih.gov

A convergent synthetic approach has also been developed, featuring a highly regio- and stereoselective Pictet-Spengler cyclization. nih.govacs.org This method allows for the coupling of an isoquinoline (B145761) component with a trisubstituted phenylalaninol partner, providing an efficient route to (-)-Jorunnamycin A and C. nih.govacs.org This strategy is not only high-yielding but also offers the flexibility to create various analogues by modifying the initial building blocks. nih.govacs.org Furthermore, a nonbiomimetic route utilizing transition-metal catalysis has been successfully employed to construct the functionalized isoquinoline monomers, which are then coupled and cyclized to form the pentacyclic core. nsf.gov This approach allows for late-stage diversification, enabling the synthesis of a range of analogues with modifications on the A- and E-rings. escholarship.org

Impact of Specific Structural Modifications on Research Outcomes

The ester side chain at the C-22 position of the this compound framework has been identified as a critical determinant of its cytotoxic potency. semanticscholar.orgnih.gov Research has consistently shown that modifications at this site can dramatically influence the compound's activity. nih.govmdpi.com

Initial studies comparing this compound with renieramycin M, which differ only in their C-22 ester side chain, revealed that the nature of this substituent has a profound impact on their transcriptional profiles and antiproliferative activity. semanticscholar.orgnih.gov While both compounds exhibit potent cytotoxicity in the nanomolar range against human colon and breast cancer cell lines, renieramycin M was found to be more potent, suggesting the importance of the angelate ester at C-22. semanticscholar.orgnih.gov

Further investigations have explored the replacement of the hydroxyl group at C-22 of the precursor Jorunnamycin A with various ester functionalities. For instance, the introduction of fluorobenzoyl and trifluoromethyl benzoyl groups led to a 5- to 10-fold increase in cytotoxicity against several lung cancer cell lines. mdpi.com This highlights that the leaving group ability of the C-22 substituent is essential for its biological activity. mdpi.com The synthesis of twenty-four ester analogues of renieramycin M from Jorunnamycin A and their subsequent evaluation against human colon and breast carcinoma cell lines provided further insights. researchgate.netnih.gov While many derivatives showed slightly less cytotoxicity than renieramycin M, the study underscored the significance of the C-22 ester in modulating anticancer efficacy. researchgate.netnih.gov

A significant breakthrough in enhancing the cytotoxic profile of Jorunnamycin analogues came from the introduction of nitrogen-containing heterocyclic esters at the C-22 position. researchgate.netmdpi.com SAR studies have demonstrated that these substituents, particularly pyridinecarbonyl esters, have a remarkable effect on cytotoxicity against various cancer cells. researchgate.netmdpi.com

Among the synthesized derivatives, those bearing a 2'-pyridinecarboxylic acid ester and a 4'-pyridinecarbonyl ester at the C-22 position of the Jorunnamycin A framework exhibited significantly enhanced cytotoxicity. researchgate.netmdpi.com The 2'-pyridinecarboxylic acid ester derivative showed a threefold increase in cytotoxicity relative to renieramycin M. researchgate.netnih.gov Even more impressively, the 22-O-(4'-pyridinecarbonyl) jorunnamycin A analogue displayed substantially better cytotoxicity than its parent compound, Jorunnamycin A, against human colon, breast, and non-small-cell lung cancer (NSCLC) cell lines. researchgate.netmdpi.com Specifically, the 4'-pyridine carbonyl ester derivative, 22-(4'py)-JA, demonstrated the strongest cytotoxicity, being approximately 20-fold more potent than renieramycin M and Jorunnamycin A. mdpi.com

The enhanced activity of these nitrogen-containing heterocyclic derivatives is thought to be due to increased hydrophobic interactions and the formation of a hydrogen bonding network during the DNA alkylation process. nih.gov This structural modification has proven to be a highly effective strategy for amplifying the anticancer properties of the Jorunnamycin scaffold.

Influence of C-22 Ester Side Chain Alterations

Conformational Analysis in SAR Studies of this compound

Molecular dynamics simulations have been employed to study the stability and conformational changes of these complex molecules. nih.gov For instance, the root mean square deviation (RMSD) is used to measure the stability of the ligand's conformation and its movement when interacting with target proteins. nih.gov Such analyses have revealed that certain derivatives maintain a stable conformation when bound to their targets, which is a critical factor for potent biological activity. nih.gov The pre-organization of the molecule's conformation is thought to be important for its biological function, facilitating tighter binding and more specific molecular recognition of its targets. oup.com

Exploration of Pharmacophore Requirements for this compound Activity

Pharmacophore modeling is a powerful computational tool used to identify the essential three-dimensional arrangement of functional groups required for a molecule's biological activity. mdpi.commedsci.org For the Jorunnamycin class of compounds, identifying these key features is crucial for designing new, more potent inhibitors.

A pharmacophore model for this compound's activity would typically include features such as hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings. mdpi.comresearchgate.net These features are derived from the structures of active compounds and represent the key interaction points with their biological target. frontiersin.orgnih.gov For example, a generated pharmacophore model might highlight the importance of hydrophobic regions created by certain substituents, which are surrounded by specific amino acid residues in the binding pocket of a target protein. researchgate.net

The development of a pharmacophore model involves generating a hypothesis based on a set of active molecules and then validating it. medsci.orgfrontiersin.org Once a reliable model is established, it can be used as a 3D query to screen virtual compound libraries to identify novel molecules with the desired activity. This in-silico approach accelerates the discovery of new lead compounds by focusing on molecules that possess the critical structural features for biological efficacy.

Molecular and Cellular Mechanisms of Action of Jorunnamycin C in Pre Clinical Models

Research on Cellular Antiproliferative Activities

The cytotoxic effects of Jorunnamycin C have been evaluated across various human cancer cell lines, demonstrating potent growth inhibition. These studies form the foundation for understanding its potential as a therapeutic agent.

This compound has been shown to exhibit powerful antiproliferative activity against human colon carcinoma (HCT116) and breast cancer (MDA-MB-435) cell lines. researchgate.netnih.gov In studies evaluating its cytotoxic effects after continuous exposure for three days, this compound displayed inhibitory concentrations in the nanomolar range. researchgate.net Specifically, its IC₅₀ (the concentration required to inhibit 50% of cell growth) was determined using MTT colorimetric assays. researchgate.net While research has confirmed its potent effects in colon and breast cancer cell lines, and related compounds like Renieramycin M and Jorunnamycin A have shown activity against non-small cell lung cancer (NSCLC), specific cytotoxic data for this compound against NSCLC lines is less detailed in the available literature. researchgate.netmdpi.com The compound is part of the tetrahydroisoquinoline family of marine alkaloids, which are noted for their potent cytotoxic activities against various cancer cell lines. mdpi.com

Table 1: In Vitro Antiproliferative Activity of this compound This table is interactive. You can sort and filter the data.

Cell Line Cancer Type IC₅₀ (nM)
HCT116 Colon Carcinoma 12.0 ± 1.1
MDA-MB-435 Breast Cancer 12.3 ± 0.6

Data sourced from Charupant et al., 2009. researchgate.net

Based on the reviewed scientific literature, pre-clinical efficacy studies of this compound using experimental in vivo tumor models, such as xenografts, have not been reported. While related compounds, including Jorunnamycin A and its derivatives, have been evaluated in xenograft mouse models for cancers like muscle-invasive bladder cancer and non-small-cell lung cancer, there is a lack of specific in vivo data for this compound. nih.govresearchgate.netacs.org

In Vitro Cell Line Studies (e.g., HCT116, MDA-MB-435, NSCLC)

Elucidation of Molecular Signaling Pathway Modulation by this compound

To understand the mechanisms underlying its potent cytotoxicity, research has focused on how this compound affects molecular signaling pathways within cancer cells. These investigations have primarily utilized transcriptional profiling to identify key gene and pathway modulations.

Oligonucleotide microarray analyses have been conducted to determine the effects of this compound on the gene expression profiles of HCT116 and MDA-MB-435 cancer cells. researchgate.netnih.gov These studies compared its transcriptional signature with that of the structurally similar compound, Renieramycin M. researchgate.net The analysis revealed that this compound and Renieramycin M produce highly similar effects on the gene expression of both cancer cell lines at various time points. nih.gov The high correlation in their transcriptional profiles (cosine coefficients ranging from 0.57 to 0.76) strongly suggests that both compounds operate through essentially the same primary mechanisms of action. nih.gov

A significant finding from the transcriptional profiling studies is the identification of Protein Tyrosine Phosphatase Receptor Type K (PTPRK) as a key target. researchgate.netnih.gov The research showed that treatment with this compound leads to the down-regulation of the PTPRK gene. researchgate.net As PTPRK is a known tumor suppressor gene that can be involved in the pathology of colon cancer, its down-regulation is considered a responsive biomarker to the cytotoxic effects of this class of marine natural products. researchgate.net

The mechanism of action for this compound appears to involve the induction of DNA damage response pathways. researchgate.netnih.gov Its activity is mechanistically similar to another tetrahydroisoquinoline, ecteinascidin 743, which is known to bind to the minor groove of DNA and interfere with DNA repair processes. nih.gov Gene expression studies have shown that treatment with this compound leads to the up-regulation of GADD45A, a gene whose transcription is known to increase following DNA damage and growth arrest. nih.gov This finding suggests that this compound's cytotoxic effects are linked to its ability to cause DNA damage, leading to cell cycle arrest. nih.govchula.ac.th The C-22 ester side chain, which differentiates this compound from related compounds, may be a key structural feature for activating this DNA damage response. researchgate.net

Cell Cycle Perturbation Studies (e.g., G2/M Arrest)

Transcriptional profiling studies on human colon (HCT116) and breast (MDA-MB-435) cancer cell lines have provided initial insights into the effects of this compound on the cell cycle. mdpi.com While direct cell cycle analysis for this compound is not extensively detailed, a comparative microarray analysis with the structurally similar compound Renieramycin M offers significant clues. mdpi.com This analysis revealed a high correlation between the gene expression profiles induced by both this compound and Renieramycin M, suggesting they share similar primary mechanisms of action. mdpi.com

Notably, treatment with Renieramycin M led to the up-regulation of the GADD45A gene, which is known to be induced following DNA damage and growth arrest. mdpi.com The increased transcription of GADD45A is a known feature of agents that cause cell cycle arrest in the G2/M phase, such as the well-characterized marine compound ecteinascidin 743. mdpi.com Based on these transcriptional parallels, it is strongly suggested that this compound, like Renieramycin M, exerts its cytotoxic effects in part by inducing a G2/M cell cycle arrest. mdpi.com

Modulation of Apoptotic Pathways and Associated Proteins (e.g., Caspases, p53, Bcl-2)

Direct experimental data on the modulation of apoptotic pathways by this compound is limited. However, given the high correlation in transcriptional profiles and primary mechanisms of action with its close analogue, Jorunnamycin A, it is hypothesized that this compound may engage similar apoptotic machinery. mdpi.com

Studies on Jorunnamycin A have shown a significant capacity to regulate apoptosis in cancer stem-like cells (CSCs). nih.govnih.gov Treatment with Jorunnamycin A leads to the dose-dependent upregulation of the tumor suppressor protein p53. nih.gov The activation of p53 is a critical event in sensitizing cancer cells to apoptosis. nih.govmdpi.com Concurrently, Jorunnamycin A significantly reduces the protein levels of the anti-apoptotic protein Bcl-2. nih.govnih.gov This shift in the balance between pro- and anti-apoptotic proteins is a key driver of programmed cell death. mdpi.comnih.gov It is notable that in these studies, the expression of other Bcl-2 family proteins, such as Mcl-1 and the pro-apoptotic BAX, was not significantly altered by Jorunnamycin A treatment. nih.gov While caspase activation is a downstream consequence of these events, specific data on caspase cleavage induced by Jorunnamycin A or C is not detailed in the available literature. mdpi.comacs.orgresearchgate.net Based on these findings, it is plausible that this compound also induces apoptosis by modulating the p53/Bcl-2 axis.

Disruption of Cancer Stem-Like Phenotypes and Stemness Pathways

Based on the established mechanistic similarities between this compound and Jorunnamycin A, it is anticipated that this compound also disrupts cancer stem-like cell (CSC) phenotypes and their associated signaling pathways. mdpi.com CSCs are a subpopulation of tumor cells responsible for drug resistance, metastasis, and cancer recurrence. researchgate.net

Jorunnamycin A has been shown to potently suppress stem-like features in human lung cancer cells. nih.govresearchgate.net It effectively inhibits the ability of CSCs to form spheroids, a key characteristic of their self-renewal capacity. nih.gov This disruption of the CSC phenotype represents a critical therapeutic mechanism.

The self-renewal and pluripotency of CSCs are maintained by a core network of stemness transcription factors, including Nanog, Oct-4, and Sox2. nih.govplos.org It is hypothesized that this compound mirrors the action of Jorunnamycin A in downregulating these critical factors.

In multiple lung CSC-enriched spheroid models, treatment with Jorunnamycin A dramatically downregulated the mRNA and protein levels of Nanog, Oct-4, and Sox2. nih.govresearchgate.net This depletion of core stemness factors directly undermines the molecular framework that sustains the CSC population. nih.gov

Table 1: Effect of Jorunnamycin A on Stemness Transcription Factors in Lung CSC-Enriched Spheroids (Illustrative for this compound)
Target ProteinEffect ObservedCancer Cell Line ModelsReference
NanogDownregulated (mRNA and protein)H460, H23, A549 nih.gov
Oct-4Downregulated (mRNA and protein)H460, H23, A549 nih.gov
Sox2Downregulated (mRNA and protein)H460, H23, A549 nih.gov

The regulation of stemness transcription factors by Jorunnamycin A is mediated through the GSK-3β/β-catenin signaling pathway. nih.gov Given the mechanistic overlap, this compound is presumed to act similarly. mdpi.com In the canonical Wnt/β-catenin pathway, GSK-3β acts as a negative regulator, targeting β-catenin for degradation. dovepress.comoncotarget.commdpi.com

Studies show that Jorunnamycin A treatment leads to the activation of GSK-3β (indicated by a decrease in its inhibitory phosphorylation) and a subsequent downregulation of β-catenin. nih.govresearchgate.net The reduction in β-catenin, a key transcriptional co-activator, prevents its translocation to the nucleus, thereby inhibiting the transcription of its target genes, which include Nanog and Oct-4. nih.gov This evidence strongly indicates that the GSK-3β/β-catenin pathway is a key target through which Jorunnamycin-class compounds dismantle the CSC phenotype. nih.gov

Regulation of Stemness Transcription Factors (Nanog, Oct-4, Sox2)

Inhibition of PI3K/AKT/mTOR Signaling Axis

The PI3K/AKT/mTOR pathway is a crucial signaling axis for cell survival, proliferation, and growth, and its dysregulation is common in many cancers. mdpi.comoaepublish.comfrontiersin.org The pathway is also implicated in maintaining CSC phenotypes. nih.govresearchgate.net While direct studies on this compound are lacking, the actions of Jorunnamycin A suggest that this pathway is a likely target.

In CSC-enriched spheroids from H460 lung cancer cells, Jorunnamycin A treatment resulted in a significant decrease in the levels of phosphorylated (active) Akt (p-Akt). nih.govresearchgate.net Akt is a central node in this pathway, and its inhibition prevents the downstream signaling that promotes cell survival. researchgate.net Interestingly, this effect on p-Akt was not observed in all lung cancer cell lines tested, suggesting some cell-type specificity in the engagement of this pathway. nih.gov The inhibition of Akt signaling is upstream of GSK-3β, providing a cohesive mechanism where suppression of the PI3K/AKT axis leads to the destabilization of β-catenin and the loss of stemness. nih.gov

Impact on MAPK/ERK Signaling Pathway

The MAPK/ERK pathway is another fundamental signaling cascade that regulates cell proliferation, differentiation, and survival. wikipedia.org Its role in cancer is complex, but it is often associated with promoting growth and preventing apoptosis. nih.gov Evidence for this compound's direct impact on this pathway is indirect, relying on transcriptional data and the activity of its analogues. mdpi.comacs.org

The microarray analysis of cells treated with this compound and Renieramycin M identified the downregulation of PTPRK (protein tyrosine phosphatase receptor type K) as a potential biomarker for their activity. mdpi.com PTPRK is known to dephosphorylate and inactivate members of the MAPK family, suggesting that its downregulation by this compound could, in theory, lead to complex downstream effects on MAPK signaling.

More directly, studies on Jorunnamycin A have shown that under conditions of cellular stress (detachment-induced anoikis), the compound causes a diminution of the pro-survival proteins p-Akt and phosphorylated Erk (p-Erk). acs.org This suggests that Jorunnamycin-class compounds can inhibit this key survival pathway, contributing to their anti-metastatic potential. acs.org Further investigation into a synthetic derivative of Jorunnamycin A confirmed that the MAPK pathway is a critical target, with the derivative inducing apoptosis in an ERK/MEK/Bcl-2-dependent manner. nih.govresearchgate.net

Analysis of Anti-Metastatic and Anti-Angiogenic Potential of this compound Analogues

The dissemination of cancer cells from a primary tumor to distant organs, a process known as metastasis, is a major cause of cancer-related mortality. This complex process involves the invasion of cancer cells into surrounding tissues, their entry into and survival in the circulatory system, and the formation of new blood vessels, termed angiogenesis, to support the growth of secondary tumors. thno.orgfrontiersin.org Consequently, agents that can inhibit metastasis and angiogenesis hold significant therapeutic promise. thno.orgoncotarget.com this compound and its analogues, belonging to the tetrahydroisoquinoline class of compounds, have been investigated for their potential to interfere with these critical steps in cancer progression. researchgate.netmdpi.com

Suppression of Cell Invasion

Cell invasion is a fundamental early step in the metastatic cascade, requiring cancer cells to degrade the extracellular matrix (ECM) to migrate to new locations. frontiersin.orgsci-hub.se Studies have demonstrated that certain analogues of this compound can effectively suppress the invasive capabilities of cancer cells. For instance, a study on a 22-O-(N-Boc-L-glycine) ester of the related compound renieramycin M, which shares a structural scaffold with this compound, showed a significant reduction in the migratory activity of human lung cancer cells. sci-hub.se This inhibition of cell movement is a key indicator of anti-metastatic potential. sci-hub.se The process of invasion is intricately linked to the ability of cancer cells to navigate through tissue barriers, a capacity that appears to be diminished by these compounds. frontiersin.orgsci-hub.se

Regulation of Matrix Metalloproteinases (MMPs)

The degradation of the ECM is primarily mediated by a family of enzymes known as matrix metalloproteinases (MMPs). frontiersin.orgmdpi.com Elevated levels and activity of specific MMPs, particularly MMP-2 and MMP-9, are frequently associated with increased tumor invasion and metastasis. mdpi.com Research into compounds structurally related to this compound has revealed their ability to modulate the activity of these critical enzymes. For example, nickel (II) and zinc (II) complexes with 2-formylpyridine selenosemicarbazone have demonstrated a strong inhibitory effect on MMP-2/9. nih.gov Furthermore, all investigated compounds in that study significantly decreased the proteolytic activity of MMP-2/9 in human breast cancer cells. nih.gov This downregulation of MMP activity is a crucial mechanism underlying the anti-invasive effects of these potential therapeutic agents. mdpi.comnih.gov

Effects on Hypoxia-Inducible Factor-1α (HIF-1α) and Vascular Endothelial Growth Factor (VEGF)

Angiogenesis, the formation of new blood vessels, is essential for tumor growth beyond a minimal size and for metastatic dissemination. thno.orgoncotarget.com This process is largely driven by signaling molecules, with Hypoxia-Inducible Factor-1α (HIF-1α) and Vascular Endothelial Growth Factor (VEGF) being key players. mdpi.commdpi.com Under hypoxic (low oxygen) conditions, often found in the tumor microenvironment, HIF-1α is stabilized and promotes the transcription of genes involved in angiogenesis, including VEGF. mdpi.commdpi.com VEGF, in turn, stimulates the proliferation and migration of endothelial cells to form new blood vessels. mdpi.comnih.gov

Investigations into this compound analogues and related compounds have pointed towards their ability to interfere with this critical pathway. Some studies have shown that certain small molecules can inhibit the transcriptional activity of HIF-1α and the subsequent expression of its target genes, including VEGF. mdpi.com For example, a 22-(4′-py)-JA analogue of Jorunnamycin A was found to suppress in vivo metastasis by decreasing HIF-1α and VEGF. chem960.com By disrupting the HIF-1α/VEGF axis, these compounds can potentially inhibit the formation of new blood vessels, thereby restricting tumor growth and metastasis. oncotarget.commdpi.com

Advanced Research Methodologies and Computational Approaches for Jorunnamycin C Studies

Transcriptional Profiling via Oligonucleotide Microarray Analysis

Oligonucleotide microarray analysis has been employed to profile the effects of Jorunnamycin C on cellular transcription. This technique allows for the simultaneous measurement of the expression levels of thousands of genes, providing a global view of the cellular response to the compound. Studies utilizing this method have aimed to clarify the effects of this compound on transcription and identify potential gene expression markers associated with its activity mdpi.comresearchgate.netnih.gov.

Research comparing this compound with Renieramycin M, a structurally related compound, using oligonucleotide microarray analysis on human cancer cell lines (HCT116 colon and MDA-MB-435 breast) revealed similar effects on gene expression in each cell line and at different time points mdpi.comresearchgate.net. The high correlation in transcriptional profiles between the two compounds suggests they operate via essentially the same primary mechanism(s) of action, particularly in more sensitive cell lines like MDA-MB-435 mdpi.com. A potentially useful biomarker identified through this analysis is the down-regulation of the PTPRK gene in response to this class of antitumor marine products mdpi.comnih.gov.

Network Pharmacology in Target Identification for this compound

Network pharmacology is an approach used to identify potential targets and understand the mechanisms of action of compounds within the complex biological networks of cells. While specific network pharmacology studies solely focused on this compound were not prominently found in the search results, related studies on its derivatives, such as 22-(4-Pyridinecarbonyl) Jorunnamycin A (22-(4′py)-JA), illustrate the application of this methodology in identifying potential targets in cancer research mdpi.comresearchgate.netpandawainstitute.com.

In the study on 22-(4′py)-JA, a network pharmacology approach was used to elucidate its pharmacological mechanism in non-small-cell lung cancer (NSCLC). This involved retrieving predicted targets from drug-target and gene databases and analyzing their associations. Gene ontology and KEGG pathway enrichment analyses were then performed to identify potential targets and essential biological pathways mdpi.comresearchgate.net. This demonstrates how network pharmacology can provide an intriguing approach for the target identification of new compounds, which could be extended to this compound itself or other derivatives mdpi.com.

Molecular Docking and In Silico Interaction Studies

Molecular docking and in silico interaction studies are computational techniques used to predict the binding affinity and interaction modes of a small molecule (like this compound) with a biological target, such as a protein. These studies provide insights into the potential molecular targets and the nature of the interactions at the atomic level.

Data from molecular docking studies on 22-(4′py)-JA and AKT1 (PDB: 3MVH) showed a docking score of -9.3 kcal/mol and a ligand efficiency of -0.211 kcal/mol/heavy atom. The binding energy and ligand efficacy of Jorunnamycin A with AKT were -8.1 kcal/mol/heavy atom and -0.225 kcal/mol/heavy atom, respectively nih.gov.

Computational Chemistry in this compound Analog Design and Analysis

Computational chemistry encompasses a range of computational methods used to study chemical problems, including the design and analysis of chemical compounds and their properties. In the context of this compound, computational chemistry approaches can be applied to design and evaluate potential analogs with modified structures and potentially improved properties.

Although specific examples of computational chemistry being used directly for the design of this compound analogs were not prominently found, the broader field of computational chemistry, including methods like quantitative structure-activity relationship (QSAR) studies and molecular docking (as discussed in 6.3), is widely used in medicinal chemistry for analog design and analysis nih.govscielo.org.mx. The synthesis and evaluation of Jorunnamycin A derivatives with structural modifications, such as the addition of a 4′-pyridine carbonyl ester moiety, demonstrate an experimental approach to analog generation, which can be informed and analyzed by computational methods nih.govresearchgate.net. Computational analysis has been used to demonstrate strong and stable interactions between a Jorunnamycin A derivative and the AKT protein, supporting experimental findings nih.gov.

The development of new molecules often involves a combination of medicinal chemistry and computational tools scielo.org.mx. Computational approaches can assist in predicting the potency of new analogs and analyzing structure-activity relationships (SAR) nih.gov. While the search results primarily highlighted the analysis of existing or synthesized analogs using computational methods like docking, the principles of computational chemistry are fundamental to the rational design of new compounds based on a lead structure like this compound.

Compound Names and PubChem CIDs

Compound NamePubChem CID
This compoundNot found in search results
Renieramycin M11708944
Jorunnamycin A11708942
22-(4-Pyridinecarbonyl) Jorunnamycin ANot found in search results
Trabectedin456375
ERK15600
ERK25595
MEK15604
AKT12071
KRAS3845
PTPRK5795

Data Tables

Table 1: Correlation of Transcriptional Profiles between Renieramycin M and this compound

Cell LineTreatment TimeCosine Coefficient
HCT1164 hours0.66
HCT11612 hours0.57
MDA-MB-4354 hours0.74
MDA-MB-43512 hours0.76

Future Directions and Emerging Research Avenues for Jorunnamycin C

Development of Next-Generation Jorunnamycin C Analogues with Enhanced Specificity

Developing next-generation analogues of this compound is a significant area of future research. The goal is to create compounds with improved specificity towards cancer cells and potentially reduced off-target effects. Structural modifications, particularly at the C-22 ester side chain, have shown a critical impact on the antiproliferative activity and transcriptional signatures of this class of compounds nih.gov. Studies on Jorunnamycin A, a related compound, have demonstrated that structural modifications, such as the incorporation of a 4′-pyridine carbonyl group at the C-22 position, can lead to derivatives with significantly enhanced cytotoxicity against cancer cell lines acs.orgmdpi.com. This suggests that targeted chemical modifications can lead to analogues with superior therapeutic profiles. Future efforts will likely involve rational design based on structure-activity relationships (SAR) and the synthesis of novel derivatives to explore a wider chemical space for improved potency and selectivity nih.govmdpi.com. The ability to introduce unnatural structural diversity through modified synthetic routes is also highlighted as a way to optimize function in drug discovery researchgate.net.

Integration of Advanced Synthetic and Biological Methodologies for Compound Optimization

The optimization of this compound and its analogues will increasingly rely on the integration of advanced synthetic and biological methodologies. Chemo-enzymatic total synthesis, which combines enzymatic transformations with chemical conversions, offers a versatile platform for accessing natural products and their derivatives acs.orgbeilstein-journals.org. This approach allows for the rapid construction of complex scaffolds with precise control over regio- and stereoselectivity acs.orgbeilstein-journals.org. Nonbiomimetic synthetic strategies can also produce derivatives not found in nature, potentially broadening the diversity of analogues for testing researchgate.net. Furthermore, advanced techniques such as oligonucleotide microarray analysis have been used to clarify the effects of this compound on cellular transcription and identify potential gene expression markers associated with its antitumor activity mdpi.comnih.gov. Integrating such biological profiling methods with synthetic efforts will be crucial for understanding how structural changes impact biological activity and for guiding the design of optimized compounds nih.gov. Computational methods, including network pharmacology and molecular docking, are also being employed to identify potential targets and elucidate pharmacological mechanisms, which can inform synthesis and optimization strategies mdpi.comresearchgate.net.

Exploration of Novel Biological Targets beyond Current Findings

While some studies have begun to identify the biological targets of this compound and its derivatives, the exploration of novel targets remains a key future direction. Research on related compounds like Jorunnamycin A has indicated interactions with pathways such as PI3K/Akt/β-Catenin and the modulation of transcription factors like Nanog, Oct-4, and Sox2 in cancer stem cells smolecule.com. A study on a Jorunnamycin A derivative, 22-(4′-pyridinecarbonyl) Jorunnamycin A, identified ERK1/2 and MEK1 as potential molecular targets in mediating non-small-cell lung cancer apoptosis through network pharmacology and cell-based assays mdpi.comresearchgate.net. Another study on Jorunnamycin A in muscle-invasive bladder cancer suggested fatty acid synthase (FASN) and DNA topoisomerase 1 (Top1) as potential direct interaction targets nih.gov. Given the complex nature of diseases like cancer and the diverse biological activities observed within the renieramycin/jorunnamycin family, further research is needed to comprehensively map the interaction profile of this compound and uncover additional biological targets that could be leveraged for therapeutic intervention ontosight.ainih.gov. Multi-omics approaches are expected to provide a better understanding of the molecular mechanisms and identify novel targets nih.govfrontiersin.org.

Expanding the Scope of Pre-clinical Applications and Efficacy Studies

Expanding the scope of preclinical applications and efficacy studies is essential to fully evaluate the therapeutic potential of this compound. Current research highlights its potent cytotoxic effects against various cancer cell lines, including colon and breast cancer mdpi.comnih.gov. Studies on related compounds have shown promise in targeting lung cancer stem cells, inhibiting cell invasion and angiogenesis, and demonstrating efficacy in in vivo metastasis models acs.orgnih.gov. Future preclinical studies for this compound should aim to investigate its efficacy in a broader range of cancer types and other potential disease areas where its mechanism of action might be relevant ontosight.ai. This includes exploring its activity against drug-resistant cancer cells and evaluating its potential in combination therapies nih.gov. Further in vivo studies are needed to assess its pharmacokinetic and pharmacodynamic properties, as well as its efficacy and safety in relevant animal models, to build a strong foundation for potential clinical translation ontosight.aiacs.org. Evaluating its impact on specific signaling pathways and biomarkers in different disease contexts will also be crucial mdpi.comnih.govacs.org.

Q & A

Q. What methodological steps are critical for isolating Jorunnamycin C from marine organisms, and how can purity be validated?

this compound is typically isolated from marine sponges or symbiotic bacteria using solvent extraction followed by chromatographic techniques (e.g., HPLC, TLC). Key considerations include optimizing solvent polarity for extraction and employing nuclear magnetic resonance (NMR) and mass spectrometry (MS) for structural validation. Purity is assessed via high-resolution MS and comparative analysis with published spectral libraries .

Q. Which spectroscopic and computational methods are most effective for elucidating the structural configuration of this compound?

Structural elucidation relies on NMR (¹H, ¹³C, 2D-COSY) to determine bond connectivity and stereochemistry. Computational methods like molecular docking can predict binding conformations. X-ray crystallography is preferred for absolute configuration determination, though it requires high-purity crystals. Cross-referencing with databases (e.g., PubChem) ensures consistency .

Q. How can researchers design dose-response experiments to evaluate this compound’s cytotoxicity in vitro?

Use standardized cell lines (e.g., HeLa, MCF-7) with varying concentrations of this compound (e.g., 0.1–100 µM) over 24–72 hours. Employ MTT or ATP-based assays for viability measurements. Include positive controls (e.g., doxorubicin) and normalize data to untreated cells. Statistical analysis (ANOVA with post-hoc tests) identifies IC₅₀ values .

Advanced Research Questions

Q. How can multi-omics approaches (transcriptomics, proteomics) clarify this compound’s mechanism of action in cancer cells?

Integrate RNA-seq to identify differentially expressed genes (e.g., apoptosis-related BAX or BCL-2) and LC-MS/MS proteomics to detect protein targets (e.g., FASN, TOP1). Bioinformatics tools like STRING or KEGG pathway analysis map interaction networks. Validate findings with siRNA knockdown or Western blotting .

Q. What strategies resolve contradictions in gene expression data between this compound and analogs like Renieramycin M?

Use Venn diagrams to distinguish shared vs. unique gene targets (e.g., downregulated genes in both treatments vs. This compound-specific pathways). Replicate experiments across multiple cell lines and apply statistical rigor (e.g., Benjamini-Hochberg correction for false discovery rates). Cross-validate with qPCR or single-cell RNA-seq to confirm reproducibility .

Q. How should researchers design a comparative study to evaluate this compound’s efficacy against platinum-resistant cancers versus conventional chemotherapeutics?

Apply the PICO framework:

  • Population : Platinum-resistant ovarian cancer cells (e.g., A2780/CP70).
  • Intervention : this compound (dose range based on prior IC₅₀ data).
  • Comparison : Cisplatin or carboplatin.
  • Outcome : Apoptosis markers (caspase-3 activation), cell cycle arrest (flow cytometry). Use blinded analysis and power calculations to determine sample size .

Q. What in vivo models are optimal for studying this compound’s pharmacokinetics and toxicity?

Utilize murine xenograft models with tumor volume monitoring. Assess bioavailability via LC-MS plasma profiling and toxicity through histopathology (liver/kidney sections). Ethical approval (IACUC) is mandatory, and dosing should align with OECD guidelines for preclinical testing .

Data Analysis and Contradiction Management

Q. How can researchers address conflicting results in this compound’s gene regulatory effects across independent studies?

Conduct a meta-analysis of microarray or RNA-seq datasets from public repositories (e.g., GEO). Apply principal component analysis (PCA) to identify batch effects or confounding variables. Re-analyze raw data using unified pipelines (e.g., STAR for alignment, DESeq2 for differential expression) .

Q. What statistical frameworks are recommended for analyzing synergistic effects between this compound and immunotherapy agents?

Use the Chou-Talalay combination index (CI) method. Calculate CI values via CompuSyn software, where CI < 1 indicates synergy. Validate with clonogenic assays and Kaplan-Meier survival curves in co-treatment cohorts .

Ethical and Reporting Standards

Q. How should researchers comply with ethical guidelines when publishing preclinical data on this compound?

Include ethical approval details (e.g., IACUC protocol number) and adhere to ARRIVE 2.0 guidelines for animal studies. Disclose conflicts of interest and raw data availability (e.g., via Zenodo or GEO). Follow journal-specific formatting (e.g., Journal of Medicinal Chemistry’s requirements for spectral data) .

Q. Tables for Quick Reference

Experimental Parameter Recommended Method Evidence Source
Structural Validation¹³C NMR, X-ray crystallography
Gene Expression AnalysisMicroarray with FDR correction (p < 0.05)
Synergy AssessmentChou-Talalay Combination Index
In Vivo ToxicityMurine histopathology & ALT/AST assays

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Jorunnamycin C
Reactant of Route 2
Reactant of Route 2
Jorunnamycin C

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.